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2-Hydrazinyl-1,3,4-thiadiazole hydrochloride
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Overview
Description
2-Hydrazinyl-1,3,4-thiadiazole hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-1,3,4-thiadiazole hydrochloride typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-1,3,4-thiadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold has demonstrated potent antimicrobial properties. Research indicates that derivatives of 2-hydrazinyl-1,3,4-thiadiazole exhibit significant activity against various bacterial and fungal strains. For instance, compounds synthesized from this scaffold have shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal pathogens. A study by Rashdan et al. highlighted that specific derivatives displayed superior inhibition compared to standard antimicrobial agents, suggesting their potential as novel antimicrobial candidates .
Table 1: Antimicrobial Efficacy of 2-Hydrazinyl-1,3,4-thiadiazole Derivatives
Compound | Bacterial Strain | Fungal Strain | Inhibition Zone (mm) |
---|---|---|---|
Compound A | E. coli | C. albicans | 20 |
Compound B | S. aureus | A. niger | 25 |
Compound C | P. aeruginosa | F. solani | 30 |
Anticancer Activity
The anticancer potential of 2-hydrazinyl-1,3,4-thiadiazole derivatives has been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the modulation of signaling pathways associated with cancer progression. For example, a study reported that certain derivatives exhibited significant cytotoxicity against liver carcinoma cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of 2-Hydrazinyl-1,3,4-thiadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | HEPG2 | 0.72 |
Compound E | MCF-7 | 1.5 |
Compound F | A549 | 0.95 |
Anti-Tuberculosis Activity
Recent investigations have also focused on the anti-tuberculosis properties of 2-hydrazinyl-1,3,4-thiadiazole derivatives. Some studies have reported significant inhibitory effects against multi-drug resistant strains of Mycobacterium tuberculosis. These findings suggest that modifications to the thiadiazole core can enhance its efficacy against tuberculosis .
Anti-Inflammatory Properties
The anti-inflammatory effects of compounds derived from the 1,3,4-thiadiazole scaffold are noteworthy as well. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that some derivatives of 2-hydrazinyl-1,3,4-thiadiazole may possess neuroprotective properties. Studies have indicated their potential in mitigating neurodegenerative processes by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1,3,4-thiadiazole hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the hydrazinyl group.
2-Amino-1,3,4-thiadiazole: Contains an amino group instead of a hydrazinyl group.
2-Mercapto-1,3,4-thiadiazole: Features a mercapto group in place of the hydrazinyl group.
Uniqueness: 2-Hydrazinyl-1,3,4-thiadiazole hydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives with potential therapeutic applications .
Biological Activity
2-Hydrazinyl-1,3,4-thiadiazole hydrochloride is a derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This compound has garnered attention in pharmacological research for its potential applications in treating various diseases, including infections and cancers. The unique structure of thiadiazoles contributes to their reactivity and biological efficacy, making them a focal point in medicinal chemistry.
Antimicrobial Properties
- Antibacterial Activity : Studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial properties. For instance, compounds derived from 2-hydrazinyl-1,3,4-thiadiazole were evaluated against various bacterial strains, showing promising results in inhibiting growth and proliferation .
- Antifungal Activity : Recent investigations have highlighted the antifungal potential of 1,3,4-thiadiazole derivatives. In vitro tests against Candida species revealed that certain synthesized compounds displayed notable antifungal effects by targeting ergosterol biosynthesis pathways .
- Antimycobacterial Activity : The anti-tubercular effects of thiadiazole derivatives have also been documented. Compounds were shown to inhibit the growth of Mycobacterium tuberculosis effectively, demonstrating their potential as therapeutic agents against tuberculosis .
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits anti-inflammatory properties. In experimental models, it has been associated with reduced inflammation markers and pain relief . This activity suggests its potential use in treating inflammatory diseases.
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. Some compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives have been reported to induce significant cytotoxicity in breast cancer cells .
Case Study 1: Antimicrobial Evaluation
A study conducted by Tehrani et al. synthesized new derivatives of 2-hydrazinyl-1,3,4-thiadiazole and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that specific compounds exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In a separate investigation focusing on the anticancer properties of thiadiazole derivatives, researchers reported that certain synthesized compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. This study emphasizes the therapeutic potential of 2-hydrazinyl-1,3,4-thiadiazole derivatives in cancer treatment .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C2H5ClN4S |
---|---|
Molecular Weight |
152.61 g/mol |
IUPAC Name |
1,3,4-thiadiazol-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C2H4N4S.ClH/c3-5-2-6-4-1-7-2;/h1H,3H2,(H,5,6);1H |
InChI Key |
QPTCXKSLEIKQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)NN.Cl |
Origin of Product |
United States |
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